molecular formula C25H24ClNO10 B1140444 インドメタシンアシル-β-D-グルクロン酸 CAS No. 75523-11-4

インドメタシンアシル-β-D-グルクロン酸

カタログ番号: B1140444
CAS番号: 75523-11-4
分子量: 533.9 g/mol
InChIキー: QCBWEVBGELGABM-CZLVRFMKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

インドメタシングルクロン酸は、非ステロイド性抗炎症薬(NSAID)であるインドメタシンの主要な代謝産物です。インドメタシンは、抗炎症作用、鎮痛作用、解熱作用のために広く使用されています。 インドメタシンのグルクロン酸抱合は重要な代謝経路であり、インドメタシングルクロン酸の生成につながり、尿中に排泄されます .

2. 製法

合成経路と反応条件: インドメタシングルクロン酸は、インドメタシンのグルクロン酸抱合により合成されます。このプロセスには、UDP-グルクロン酸転移酵素(UGT)と呼ばれる酵素が関与し、インドメタシンへのグルクロン酸の転移を触媒します。 この反応は通常、UGT酵素が豊富にある肝臓で起こります .

工業的製造方法: インドメタシングルクロン酸の工業的製造には、組換えUGT酵素または肝臓ミクロソームを使用して、グルクロン酸抱合反応を触媒することが含まれます。 反応条件には、適切な緩衝液(例:Tris-HCl)、UDP-グルクロン酸を共基質として使用すること、および最適なpHと温度条件が含まれます .

科学的研究の応用

Pharmacokinetics

Metabolism and Excretion Studies
Indomethacin acyl-β-D-glucuronide is primarily studied for its role in the metabolism of indomethacin. It is formed via glucuronidation, enhancing the solubility of indomethacin and facilitating its excretion from the body. Research indicates that measuring this metabolite can provide insights into how efficiently the body processes indomethacin, which is valuable for understanding drug interactions and optimizing dosages in specific populations .

Study Focus Findings
Metabolism in HumansIndomethacin undergoes enterohepatic recirculation affecting its metabolism .
Urinary ExcretionLevels of indomethacin acyl-β-D-glucuronide can be measured in urine to assess metabolism efficiency.

Drug Safety

Toxicity Investigations
Indomethacin acyl-β-D-glucuronide is also investigated for its potential toxicities, particularly concerning protein binding and immune responses. Studies have shown that acyl glucuronides can induce adverse reactions, which necessitates careful evaluation during drug development .

Aspect Details
Protein BindingAcyl glucuronides may exhibit varying degrees of protein binding affecting their safety profile .
Immune ResponseInvestigating immune responses linked to glucuronides can inform drug safety assessments .

Bioconjugation

Drug Delivery Systems
The application of indomethacin acyl-β-D-glucuronide in bioconjugation explores its potential use in drug delivery systems. Its ability to enhance solubility and facilitate targeted delivery makes it a candidate for developing novel therapeutic agents.

Application Potential Benefits
Drug DeliveryEnhances solubility and bioavailability of therapeutic agents.
Model CompoundServes as a model for studying glucuronidation processes in drug development.

Research indicates that indomethacin acyl-β-D-glucuronide retains some biological activity but is generally less potent than indomethacin itself. Notably, it may influence the anti-inflammatory effects of indomethacin while also contributing to gastrointestinal side effects by altering local microbiota and inflammatory responses .

Study Focus Findings
Gastrointestinal ToxicityMay contribute to gastrointestinal side effects associated with indomethacin use.
Microbiota InteractionAlters gut microbiota composition, influencing drug metabolism and response .

Case Studies

  • Impact on Gut Microbiota
    A study demonstrated that administration of indomethacin altered the structure of intestinal microbiota, potentially impacting the metabolism of the drug and its metabolites. Mice treated with antibiotics showed reduced blood levels of indomethacin due to changes in gut bacteria, highlighting the importance of microbiota in drug efficacy and safety .
  • Gastrointestinal Damage Assessment
    Research has indicated that the acyl glucuronides may play a role in gastrointestinal damage associated with NSAIDs. By comparing the effects of indomethacin and its glucuronide metabolite on isolated cells, researchers aim to elucidate mechanisms underlying these adverse effects .

生化学分析

Biochemical Properties

Indomethacin Acyl-B-D-Glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . It exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .

Cellular Effects

Indomethacin Acyl-B-D-Glucuronide has been implicated in the toxicity of many xenobiotics . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues .

Molecular Mechanism

The molecular mechanism of Indomethacin Acyl-B-D-Glucuronide involves spontaneous intramolecular migration of the drug-acyl moiety of the conjugate with the formation of a series of rearranged isomers that undergo reversible pyranose ring-opening to expose the reactive aldose form of the sugar .

Temporal Effects in Laboratory Settings

The rate of degradation of Indomethacin Acyl-B-D-Glucuronide via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . The inherent instability of Indomethacin Acyl-B-D-Glucuronide under physiological conditions presents significant challenges in assessing its human safety .

Metabolic Pathways

Indomethacin Acyl-B-D-Glucuronide is involved in the glucuronidation pathway, an important metabolic pathway for carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives that often circulate in plasma prior to being excreted in urine and bile .

Transport and Distribution

The clearance of Indomethacin Acyl-B-D-Glucuronide is predominantly renal . It is also subject to biliary excretion, especially in species with a lower molecular weight/size threshold for biliary clearance .

準備方法

Synthetic Routes and Reaction Conditions: Indomethacin glucuronide is synthesized through the glucuronidation of indomethacin. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to indomethacin. The reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods: Industrial production of indomethacin glucuronide involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The reaction conditions include a suitable buffer (e.g., Tris-HCl), the presence of UDP-glucuronic acid as a co-substrate, and optimal pH and temperature conditions .

化学反応の分析

反応の種類: インドメタシングルクロン酸は、主に加水分解と転アシレーション反応を起こします。加水分解は、酵素的にまたは非酵素的に起こり、インドメタシンとグルクロン酸の放出につながります。 転アシレーション反応には、インドメタシングルクロン酸からタンパク質またはその他の分子上の求核部位へのアシル基の転移が含まれます .

一般的な試薬と条件:

    加水分解: エステラーゼによって触媒されるか、酸性/塩基性条件下で行われます。

    転アシレーション: 自発的に起こるか、酵素によって触媒されます。

主な生成物:

4. 科学研究への応用

インドメタシングルクロン酸は、科学研究にいくつかの応用があります。

作用機序

インドメタシングルクロン酸は、主にその親化合物であるインドメタシンを通じて作用を発揮します。インドメタシンはシクロオキシゲナーゼ(COX)酵素を阻害し、炎症、痛み、発熱の仲介物質であるプロスタグランジンの合成を抑制します。 インドメタシンのグルクロン酸抱合は、排泄を促進し、全身毒性を軽減します .

類似化合物:

  • ゾメピラックグルクロン酸
  • ケトプロフェングルクロン酸
  • ジクロフェナクグルクロン酸
  • ナプロキセングルクロン酸
  • サリチル酸グルクロン酸

比較: インドメタシングルクロン酸は、その高い反応性と転アシレーション反応を通じてタンパク質付加物を形成する可能性により、ユニークです。 この特性は、反応性が低く、代謝プロファイルが異なる他のNSAIDグルクロン酸と区別されます .

類似化合物との比較

  • Zomepirac glucuronide
  • Ketoprofen glucuronide
  • Diclofenac glucuronide
  • Naproxen glucuronide
  • Salicylic acid glucuronide

Comparison: Indomethacin glucuronide is unique due to its high reactivity and potential to form protein adducts through transacylation reactions. This property distinguishes it from other NSAID glucuronides, which may have lower reactivity and different metabolic profiles .

生物活性

Indomethacin acyl-B-D-glucuronide is a significant metabolite of indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This article explores the biological activity of this compound, focusing on its pharmacokinetics, interactions with biological systems, and implications for therapeutic efficacy and safety.

Overview of Indomethacin Acyl-B-D-Glucuronide

Chemical Properties:

  • Chemical Formula: C25H24ClNO10
  • CAS Number: 75523-11-4
  • Classification: Glucuronides

Indomethacin acyl-B-D-glucuronide is formed through the glucuronidation process, primarily mediated by UDP-glucuronosyltransferases in the liver. This metabolic conversion enhances the solubility of indomethacin, facilitating its excretion via bile or urine. The compound retains some biological activity but is generally less potent than indomethacin itself .

Pharmacokinetics and Metabolism

The pharmacokinetics of indomethacin acyl-B-D-glucuronide are influenced by several factors, including enterohepatic recirculation and interactions with gut microbiota. After glucuronidation, the metabolite is delivered to the small intestine where it may undergo de-conjugation by bacterial β-glucuronidases, leading to the reabsorption of indomethacin . This process can affect the overall therapeutic effects and side effects associated with indomethacin use.

Table 1: Summary of Pharmacokinetic Properties

PropertyValue/Description
FormationGlucuronidation in the liver
ExcretionPrimarily via urine and bile
Interaction with MicrobiotaAlters metabolism through de-glucuronidation
Impact on IndomethacinModulates therapeutic effects and toxicity

Biological Activity and Clinical Implications

Research indicates that indomethacin acyl-B-D-glucuronide may play a role in modulating the anti-inflammatory effects of indomethacin. It has been suggested that this metabolite could contribute to gastrointestinal side effects commonly associated with NSAID use. Studies have shown that it may alter local microbiota and inflammatory responses, potentially exacerbating gastrointestinal toxicity .

Case Studies

  • Gastrointestinal Toxicity : A study investigated the effects of indomethacin and its glucuronide on isolated intestinal tissues. Results indicated that while indomethacin effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2), its glucuronide metabolite exhibited a different profile, potentially leading to increased mucosal damage in the gastrointestinal tract .
  • Antiviral Mechanism : Another study explored the antiviral properties of indomethacin in the context of SARS-CoV-2. It was found that indomethacin inhibited PTGES2 expression, reducing prostaglandin synthesis, which could indirectly involve its glucuronide metabolite in modulating inflammatory responses during viral infections .

Interaction with Gut Microbiota

The interaction between indomethacin acyl-B-D-glucuronide and gut microbiota is crucial for understanding individual responses to NSAIDs. Variations in gut microbiota composition can influence the metabolism of this compound, leading to differences in drug efficacy and safety among individuals. Antibiotic treatment has been shown to alter microbial populations, subsequently affecting the pharmacokinetics of indomethacin and its metabolites .

Table 2: Effects of Gut Microbiota on Indomethacin Metabolism

FactorEffect on Metabolism
Antibiotic TreatmentReduces bacterial β-glucuronidase activity
Microbial CompositionInfluences de-conjugation and reabsorption
Individual VariabilityAffects therapeutic outcomes

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBWEVBGELGABM-CZLVRFMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75523-11-4
Record name Indomethacin glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075523114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDOMETHACIN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MV2JQJ3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indomethacin acyl-B-D-glucuronide
Reactant of Route 2
Indomethacin acyl-B-D-glucuronide
Reactant of Route 3
Reactant of Route 3
Indomethacin acyl-B-D-glucuronide
Reactant of Route 4
Reactant of Route 4
Indomethacin acyl-B-D-glucuronide
Reactant of Route 5
Indomethacin acyl-B-D-glucuronide
Reactant of Route 6
Indomethacin acyl-B-D-glucuronide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。